Ticlatone sodium
Description
Ticlatone sodium is an antifungal agent primarily used in research settings for studying fungal infections. It is marketed by MedChemExpress (MCE) as a research-grade compound, emphasizing its role in antifungal studies . This compound’s commercial availability through specialized suppliers highlights its niche application in experimental pharmacology.
Properties
CAS No. |
2147-48-0 |
|---|---|
Molecular Formula |
C7H3ClNNaOS |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
sodium;6-chloro-1,2-benzothiazol-2-id-3-one |
InChI |
InChI=1S/C7H4ClNOS.Na/c8-4-1-2-5-6(3-4)11-9-7(5)10;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
FPDMLKZLQNYOAX-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C=C1Cl)S[N-]C2=O.[Na+] |
Origin of Product |
United States |
Preparation Methods
The preparation of Ticlatone sodium involves several synthetic routes and reaction conditions. One common method includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol. The mixture is then refluxed, neutralized with hydrochloric acid, and cooled to induce crystallization . Industrial production methods often involve high energy techniques such as high-pressure homogenization and ultrasonication, as well as low energy methods like phase inversion temperature and emulsion inversion point .
Chemical Reactions Analysis
Ticlatone sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and methyl alcohol. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ticlatone sodium has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying benzothiazole derivatives. In biology and medicine, it is primarily used as an antifungal agent for topical applications .
Mechanism of Action
The mechanism of action of Ticlatone sodium involves its interaction with fungal cell membranes, leading to the disruption of membrane integrity and inhibition of fungal growth. The molecular targets and pathways involved in this process are not fully understood but are believed to include the inhibition of key enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Critical Analysis of Available Data
Gaps in Pharmacological Data : this compound lacks publicly accessible studies on pharmacokinetics, efficacy, or mechanism of action. In contrast, ticlopidine and tienilic acid have well-documented pharmacodynamic profiles .
Structural Insights : While sodium titanate (a structurally unrelated sodium compound) is analyzed via spectroscopic methods , this compound’s structure remains ambiguous in open literature.
Regulatory Status : Unlike this compound, compounds like ticlopidine are subject to rigorous FDA/EMA reviews, emphasizing the need for expanded safety evaluations in preclinical research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
